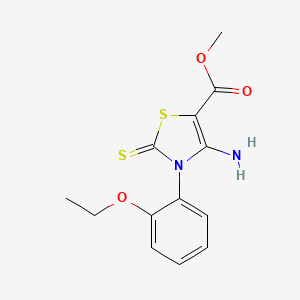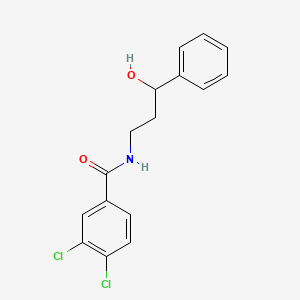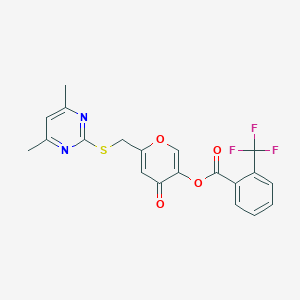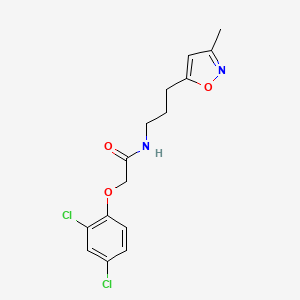![molecular formula C11H8IN3O2S B2762011 5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione CAS No. 350254-49-8](/img/structure/B2762011.png)
5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the click reaction, leading to the formation of novel derivatives. Specifically, 5-[(2-iodoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives (denoted as 5a–5k) were synthesized. These compounds were characterized using techniques such as 1H and 13C NMR, infrared spectroscopy (IR), and mass spectrometry. Among these derivatives, compound 5e exhibited high inhibitory activity against cervical cancer cell lines (IC₅₀ = 6.76 μM) .
Aplicaciones Científicas De Investigación
Synthesis and Reactions
- The Biginelli reaction is a pivotal method for synthesizing derivatives of 2-thioxodihydropyrimidinedione, showing the versatility of these compounds in creating a broad array of heterocyclic structures. Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, including methylation, acylation, and condensation reactions to synthesize pyrimidothiazines and indenopyrimidines, demonstrating their wide-ranging synthetic applications Kappe & Roschger, 1989.
Novel Synthetic Strategies
- Sharma et al. (2005) utilized a hetero Diels–Alder reaction with a Biginelli compound to efficiently synthesize pyrimido[4,5-d]pyrimidine analogues. This method showcases the strategic use of cycloaddition reactions to access novel pyrimidine analogues, indicating the potential of these compounds in medicinal chemistry Sharma et al., 2005.
Application in Coordination Chemistry
- Zheng et al. (2003) studied the formation of metal–organic supramolecular architectures using heterocyclic thioether ligands, including pyrimidine derivatives. This research highlights the role of these compounds in the development of new materials with potential applications in catalysis, sensing, and molecular electronics Zheng et al., 2003.
Heterocyclic Compound Development
- The exploration of thioxothienopyrimidinones and their derivatives by El-Baih et al. (2006) demonstrates the synthetic utility of thioxodihydropyrimidinedione in constructing thienopyrimidine derivatives. These compounds have potential applications in the discovery of new drugs and materials due to their diverse biological activities and chemical properties El-Baih et al., 2006.
Biological Activity and Potential Applications
- Aly et al. (2004) reported the synthesis of novel heterocyclic products from reactions involving dihydropyrimidinedione derivatives. Their study provides insights into the potential biological activities of these compounds, suggesting their application in the development of pharmaceuticals Aly et al., 2004.
Propiedades
IUPAC Name |
6-hydroxy-5-[(2-iodophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O2S/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSKWCDYHJRTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B2761931.png)
![N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2761932.png)


![Methyl 2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride](/img/structure/B2761935.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2761938.png)

![4-chloro-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2761940.png)



![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2761949.png)

![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2761951.png)